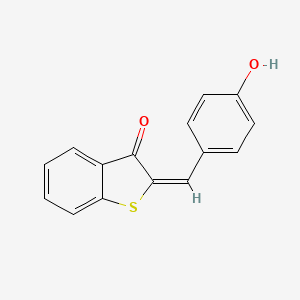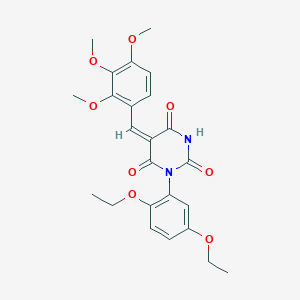
5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione
説明
5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione, also known as BDMT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immunity. 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and glucose homeostasis. Additionally, 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the expression of inflammatory mediators, induce apoptosis in cancer cells, improve insulin sensitivity and glucose tolerance, and modulate various signaling pathways. Additionally, 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and neuroprotective effects, and to protect against liver and kidney damage.
実験室実験の利点と制限
5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize, stable under normal laboratory conditions, and exhibits a wide range of biological activities. However, 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione have not been fully characterized, which could limit its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the study of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione and its analogs. Another area of research could focus on the characterization of the toxicity and pharmacokinetics of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione, which could facilitate its use in preclinical and clinical studies. Additionally, further studies could investigate the potential therapeutic applications of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione in various disease models, including cancer, inflammation, and diabetes. Finally, the development of novel drug delivery systems for 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione could improve its solubility and bioavailability, and enhance its therapeutic efficacy.
科学的研究の応用
5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of inflammatory mediators such as COX-2 and iNOS. 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, 5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
特性
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-butyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-4-5-6-18-15(19)14(23-16(18)20)8-10-7-11(17)13(22-3)9-12(10)21-2/h7-9H,4-6H2,1-3H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSFBYHPQJIQU-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)Br)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4756186.png)

![1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4756196.png)
![dimethyl 2-[({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4756221.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4756227.png)
![8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4756231.png)
![N'-(3-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4756253.png)

![N-ethyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4756266.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756272.png)
![ethyl {2,6-dichloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4756273.png)

![3-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4756290.png)